molecular formula C9H15NO4 B118312 Methyl 2-tert-butyloxycarbonylaminoacrylate CAS No. 55477-80-0

Methyl 2-tert-butyloxycarbonylaminoacrylate

Cat. No. B118312
CAS RN: 55477-80-0
M. Wt: 201.22 g/mol
InChI Key: MGBHVVGQPZDMHA-UHFFFAOYSA-N
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Description

“Methyl 2-tert-butyloxycarbonylaminoacrylate” is an organic compound that is commonly used in organic synthesis. It has a CAS Number of 55477-80-0 and a molecular weight of 201.22 .


Synthesis Analysis

The synthesis of “Methyl 2-tert-butyloxycarbonylaminoacrylate” involves several reactions. For instance, one method involves the use of 4 A molecular sieve and toluene-4-sulfonic acid in trichloroethylene for 8 hours under heating conditions . Another method uses tetrabutyl-ammonium chloride, sodium formate, and sodium hydrogencarbonate in N,N-dimethyl-formamide at 85℃ for 17 hours .


Molecular Structure Analysis

The molecular structure of “Methyl 2-tert-butyloxycarbonylaminoacrylate” is represented by the formula C9H15NO4 . The InChI Code for this compound is 1S/C9H15NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h1H2,2-5H3,(H,10,12) .


Chemical Reactions Analysis

“Methyl 2-tert-butyloxycarbonylaminoacrylate” is a key intermediate in the synthesis of a variety of organic compounds. It can undergo various chemical reactions under different conditions .


Physical And Chemical Properties Analysis

“Methyl 2-tert-butyloxycarbonylaminoacrylate” is a liquid at room temperature . The compound is sealed in dry conditions and stored at 2-8°C .

Scientific Research Applications

Polymer Materials Chemistry

Methyl 2-tert-butyloxycarbonylaminoacrylate plays a critical role in the field of polymer materials chemistry, particularly in the study of thermal decomposition of methacrylate polymers. These polymers, containing tert-butoxycarbonyl (BOC) moieties, undergo radical polymerization and copolymerizations with various monomers. The thermal decomposition behavior of these polymers has been extensively investigated, revealing the deprotection of the BOC group in polymer side chains occurs at approximately 200°C, resulting in the quantitative elimination of isobutene and carbon dioxide. This process is independent of the structures of the repeating units, and the main-chain decomposition of the residual copolymers results in a negligible amount of residue at 500°C, showcasing the polymers' stability and decomposition characteristics for potential applications in material science (Jing, Suzuki, & Matsumoto, 2019).

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound has shown versatility as a building block for cyclopropyl-containing amino acids. Its reactivity in Michael additions and Diels–Alder reactions has been demonstrated, leading to new cyclopropyl-containing amino acids in protected form. Such chemical versatility underpins its value in synthesizing complex molecules and peptidomimetics, illustrating its significant role in the development of new synthetic methodologies and the creation of molecules with potential pharmaceutical applications (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

Antimicrobial Agents

The structure-activity relationship of cationic amphiphilic polymethacrylate derivatives, including those prepared from N-(tert-butoxycarbonyl)aminoethyl methacrylate, has been investigated for antimicrobial applications. The antimicrobial and hemolytic activities of these polymers have been studied, revealing that polymers with a high percentage of butyl groups are less selective for bacterial cells compared to their less hydrophobic counterparts. This research highlights the compound's potential in designing new antimicrobial agents with tailored properties for specific applications (Kuroda & DeGrado, 2005).

Catalysis and Chemical Transformations

Methyl 2-tert-butyloxycarbonylaminoacrylate's role extends to catalysis and chemical transformations, where it is part of processes that include alkoxycarbonylation of alkenes. This showcases the compound's utility in creating ester products from alkenes, indicating its importance in industrial processes and synthetic organic chemistry. The development of advanced catalyst systems that improve activity and broaden the range of feedstocks underscores the continuous quest for more efficient and versatile chemical processes (Dong, Fang, Guelak, Franke, Spannenberg, Neumann, Jackstell, & Beller, 2017).

Safety And Hazards

“Methyl 2-tert-butyloxycarbonylaminoacrylate” is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, in case of contact with eyes, to rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h1H2,2-5H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBHVVGQPZDMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448798
Record name Methyl 2-[(tert-butoxycarbonyl)amino]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-tert-butyloxycarbonylaminoacrylate

CAS RN

55477-80-0
Record name Methyl 2-[(tert-butoxycarbonyl)amino]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (S)-methyl 3-(benzyloxycarbonyloxy)-2-(tert-butoxycarbonylamino)propanoate (36.0 g, 102 mmol), K2CO3 (28.2 g, 204 mmol) and DMF (204 mL) was heated at 65° C. for 1 hour. After cooling, the reaction mixture was partitioned between ether and water. The aqueous layer was extracted with ether. The combined organic layers were washed with water and brine, dried and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (10:1 hexanes/EtOAc) to give methyl 2-(tert-butoxycarbonylamino)acrylate (16.5 g, 81%) as a colorless oil, which was used directly in the next step.
Name
(S)-methyl 3-(benzyloxycarbonyloxy)-2-(tert-butoxycarbonylamino)propanoate
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
28.2 g
Type
reactant
Reaction Step One
Name
Quantity
204 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

N-(tert-Butoxycarbonyl)-ethylthio-L-cysteine methyl ester 15 (106 mg, 0.40 mmol) was added to a 50 mL round bottom flask and dissolved in DMF (5 mL). Potassium carbonate (278 mg, 2.01 mmol) was added by pipette as a solution in water (1.0 mL). MSH 1 (172 mg 0.80 mmol) was added as a solid in one portion (open air, room temperature). TLC analysis (ethyl acetate:petrol; 1:4) after 1 min of reaction revealed a strongly UV active product (Rf 0.6) and a trace of starting material (Rf 0.5). A second dose of MSH 1 (172 mg 0.80 mmol) was added after 5 min of reaction time and TLC analysis revealed only the UV active product. After 10 min of total reaction time, the reaction mixture was diluted with diethyl ether (100 mL) and water (50 mL). The organic layer was separated and the aqueous layer was extracted with diethyl ether (2×50 mL). The combined organics were dried (MgSO4), filtered, and the solvent removed by rotary evaporation. Column chromatography (3% ethyl acetate in petrol) provided methyl 2-[(tert-butoxycarbonyl)amino]acrylate 3 (63 mg, 79%); this material was spectroscopically identical to that obtained from N-(tert-butoxycarbonyl)-L-cysteine methyl ester 2.
Name
N-(tert-Butoxycarbonyl)-ethylthio-L-cysteine methyl ester
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
278 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
petrol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

MSH 1 (439 mg, 2.0 mmol) was added to a 10 mL round bottom flask and dissolved in DMF (3 mL). In a separate vial, N-(tert-butoxycarbonyl)-L-cysteine methyl ester 2 (48 mg, 0.20 mmol) was added and dissolved in DMF (3 mL). The vial was cooled to 0° C. and a solution of potassium carbonate (138 mg, 1.0 mmol) in water (3.0 mL) was added. The resulting solution was added dropwise by pipette over a period of 3 min to the stirred MSH solution at room temperature. The vial was rinsed with DMF (2×1 mL) to ensure complete transfer. TLC (petrol:ethyl acetate, 4:1) analysis after completion of the addition revealed a single, UV active product (Rf 0.6). The reaction mixture was transferred to a separatory funnel and diluted with diethyl ether (150 mL) and water (100 mL). After separation, the organic layer was washed successively with water (80 mL) and brine (80 mL) before drying (MgSO4) and filtering. The solvent was removed under reduced pressure and the resulting residue purified by column chromatography to provide methyl 2-[(tert-butoxycarbonyl)amino]acrylate 3 as a clear oil (40 mg, 98%).
[Compound]
Name
1
Quantity
439 mg
Type
reactant
Reaction Step One
Quantity
48 mg
Type
reactant
Reaction Step Two
Quantity
138 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Quantity
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Type
reactant
Reaction Step One
Quantity
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Type
reactant
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Quantity
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Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of N-(tert-butyloxycarbonyl)-DL-serine methyl ester {5.48 g, Reference Example 15(a)} in tetrahydrofuran (60 mL) was treated with triethylamine (3.48 mL) followed by carbonyldiilmidazole (4.05 g). The mixture was stirred at room temperature overnight and then evaporated. The residue was extracted several times with tert-butyl methyl ether. The combined extracts were evaporated to give a colourless oil which was subjected to flash chromatography on silica eluting with toluene to give the title compound (3.64 g) as a colourless oil.
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
3.48 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
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Reaction Step Four

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